8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
“8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[45]decane” is a complex organic compound that features multiple functional groups, including fluorobenzoyl, fluoro-methylbenzenesulfonyl, and diazaspirodecane
Properties
IUPAC Name |
(2,6-difluorophenyl)-[4-(4-fluoro-3-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O4S/c1-14-13-15(5-6-16(14)22)31(28,29)26-11-12-30-21(26)7-9-25(10-8-21)20(27)19-17(23)3-2-4-18(19)24/h2-6,13H,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZRHNYFPAVZCTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=C(C=CC=C4F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” likely involves multiple steps, including:
Formation of the diazaspirodecane core: This might involve cyclization reactions using appropriate amine and ketone precursors.
Introduction of the fluorobenzoyl group: This could be achieved through acylation reactions using 2,6-difluorobenzoyl chloride.
Attachment of the fluoro-methylbenzenesulfonyl group: This step might involve sulfonylation reactions using 4-fluoro-3-methylbenzenesulfonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methyl group.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: The fluorine atoms might be involved in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like hydroxide ions (OH-) or amines.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Overview
8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a complex organic compound that has garnered significant attention in medicinal chemistry and related fields due to its unique structural properties and potential biological activities. This article explores its applications in various scientific domains, emphasizing its synthesis, biological activity, and potential therapeutic uses.
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Formation of the Diazaspirodecane Core : This is achieved through cyclization reactions using suitable amine and ketone precursors.
- Introduction of the Fluorobenzoyl Group : This is accomplished via acylation reactions with 2,6-difluorobenzoyl chloride.
- Attachment of the Fluoro-Methylbenzenesulfonyl Group : This step involves sulfonylation reactions using 4-fluoro-3-methylbenzenesulfonyl chloride.
These synthetic methods are optimized for yield and purity, often employing catalysts and controlled reaction conditions.
The compound exhibits promising biological activities that make it a candidate for further research in pharmacology. Key aspects include:
- Mechanism of Action : The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through pathways involved in signal transduction and metabolic processes.
- Pharmacological Effects : Preliminary studies suggest that it may possess anti-inflammatory and anti-cancer properties.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Activity : Research indicates that compounds with similar structural features exhibit cytotoxic effects on various cancer cell lines. One study demonstrated that derivatives of diazaspiro compounds could inhibit tumor growth in vitro.
- Anti-inflammatory Properties : Investigations into related compounds have shown promise in reducing inflammation markers in animal models, suggesting that this compound may also exhibit similar effects.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 8-(2,6-Difluorobenzoyl)-4-(4-fluorobenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- 8-(2,6-Difluorobenzoyl)-4-(3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Uniqueness
The presence of both fluorobenzoyl and fluoro-methylbenzenesulfonyl groups might confer unique chemical properties, such as increased stability, reactivity, or biological activity, compared to similar compounds.
Biological Activity
The compound 8-(2,6-Difluorobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a novel spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound is characterized by a spirocyclic framework, which contributes to its unique biological properties. The presence of fluorine substituents and a sulfonyl group enhances its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cell signaling pathways.
Biological Activity Overview
The following table summarizes the key biological activities reported for this compound:
Anticancer Activity
In a study examining the anticancer properties of the compound, it was found to induce apoptosis in human breast cancer cells (MCF-7) at concentrations as low as 10 µM. The mechanism was linked to the activation of caspase-3 and caspase-9 pathways, indicating its potential as a chemotherapeutic agent.
Antimicrobial Activity
Research conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial growth in both Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MIC) were determined to be 15 µg/mL for S. aureus and 20 µg/mL for E. coli, suggesting strong antimicrobial potential.
Anti-inflammatory Effects
In vivo studies using a carrageenan-induced paw edema model showed that administration of the compound reduced swelling by approximately 50% compared to control groups. This effect was attributed to the suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Initial findings indicate favorable pharmacokinetic profiles with moderate bioavailability and a half-life conducive to therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
